Teprenone

Description

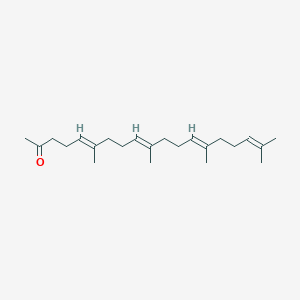

Structure

3D Structure

Properties

IUPAC Name |

(5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O/c1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h11,13,15,17H,7-10,12,14,16,18H2,1-6H3/b20-13+,21-15+,22-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCXKZBETONXFO-NJFMWZAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CCC(=O)C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901166719 | |

| Record name | (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901166719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3796-63-2, 6809-52-5 | |

| Record name | (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3796-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraprenylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003796632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teprenone [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006809525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teprenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15955 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901166719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAPRENYLACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57B67OXM8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide on the Core Mechanism of Action of Teprenone in Gastric Mucosal Protection

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teprenone (Geranylgeranylacetone), a non-proprietary anti-ulcer agent, exhibits a multifaceted mechanism of action in conferring gastric mucosal protection. This technical guide delineates the core molecular pathways through which teprenone exerts its therapeutic effects. The primary mechanisms involve the induction of heat shock proteins (HSPs), enhancement of prostaglandin (B15479496) synthesis, stimulation of gastric mucus production, and attenuation of inflammatory responses. This document provides a comprehensive overview of these mechanisms, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways.

Core Mechanisms of Teprenone in Gastric Cytoprotection

Teprenone's efficacy as a gastric mucosal protective agent stems from its ability to modulate multiple cellular defense and repair pathways. Unlike acid-suppressing agents, teprenone enhances the intrinsic defensive capabilities of the gastric mucosa.

Induction of Heat Shock Proteins (HSPs)

A primary and well-established mechanism of teprenone is the induction of Heat Shock Protein 70 (HSP70).[1][2] HSP70 is a molecular chaperone that plays a critical role in cellular protection against various stressors, including those that lead to gastric mucosal injury.[1][2]

Mechanism of HSP70 Induction:

Under normal physiological conditions, Heat Shock Factor 1 (HSF1), the primary transcription factor for HSPs, is maintained in an inactive monomeric state through its association with HSP70 and other chaperones.[3][4] Upon cellular stress, such as exposure to damaging agents, proteins can unfold and aggregate. HSP70 is recruited to these damaged proteins to facilitate their refolding or degradation, leading to the dissociation of the HSF1-HSP70 complex.[3][5] Liberated HSF1 monomers then trimerize, translocate to the nucleus, and bind to heat shock elements (HSEs) in the promoter regions of HSP genes, thereby initiating the transcription of HSP70.[3][6] Teprenone is believed to promote this process, leading to an accumulation of HSP70, which enhances the cell's capacity to handle protein-damaging stress and protect against injury.[2]

Figure 1: Teprenone-mediated induction of HSP70.

Enhancement of Prostaglandin Synthesis

Prostaglandins, particularly prostaglandin E2 (PGE2), are crucial for maintaining gastric mucosal integrity through various actions, including stimulating mucus and bicarbonate secretion, and increasing mucosal blood flow.[7] Teprenone has been shown to increase the levels of PG and PGE2 in the gastric mucosa.[7][8]

Mechanism of PGE2 Synthesis Upregulation:

The synthesis of PGE2 is a multi-step process. First, arachidonic acid is released from the cell membrane by phospholipases. Then, cyclooxygenase (COX) enzymes (COX-1 and COX-2) convert arachidonic acid to prostaglandin H2 (PGH2).[9][10] Finally, prostaglandin E synthases (PGES) isomerize PGH2 to PGE2.[11][12] Teprenone is thought to indirectly promote PGE2 synthesis by upregulating the expression of COX-1, a key rate-limiting enzyme in this pathway.[7] This leads to increased production of PGE2, which then exerts its cytoprotective effects on the gastric mucosa.

Figure 2: Teprenone's role in enhancing PGE2 synthesis.

Stimulation of Gastric Mucus Production

The gastric mucus layer provides a critical physical barrier against luminal acid and pepsin. Teprenone enhances the protective capacity of this barrier by increasing the synthesis and secretion of mucus glycoproteins.[13][14]

Mechanism of Increased Mucus Production:

Teprenone has been shown to increase the levels of hexosamine in the gastric mucosa, which is a key component of mucin glycoproteins.[1][13] This suggests that teprenone directly stimulates the synthesis of these macromolecules. The increased production of PGE2, as mentioned previously, also contributes to the stimulation of mucus secretion from gastric epithelial cells. Furthermore, teprenone helps in preserving the adherent mucus layer, which is crucial for mucosal defense.[14]

Anti-inflammatory Effects

Inflammation is a key contributor to gastric mucosal damage. Teprenone exhibits anti-inflammatory properties by inhibiting the infiltration of neutrophils and reducing the production of pro-inflammatory cytokines.[7][8]

Mechanism of Anti-inflammatory Action:

Teprenone has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[15][16][17] In the resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, IκB kinase (IKK) phosphorylates IκBα, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[15][17] Teprenone is thought to interfere with this pathway, possibly by inhibiting the phosphorylation and subsequent degradation of IκBα, thereby preventing NF-κB activation.[15] This leads to a reduction in the expression of pro-inflammatory cytokines and a decrease in neutrophil infiltration into the gastric mucosa.[7][8][18]

Figure 3: Teprenone's anti-inflammatory mechanism via NF-κB inhibition.

Quantitative Data on Teprenone's Efficacy

The following tables summarize quantitative data from preclinical and clinical studies, demonstrating the effects of teprenone on various parameters of gastric mucosal protection.

Table 1: Effects of Teprenone on Gastric Mucosal Injury and Protective Factors in Animal Models

| Parameter | Animal Model | Treatment | Result | Reference |

| Ulcer Index | Rats with dual antiplatelet therapy-induced injury | Teprenone | Significantly decreased compared to model group | [7][8] |

| Rats with cold-restraint stress-induced injury | Teprenone (200 mg/kg/day) | Significantly decreased ulcer index | [19] | |

| Gastric Mucus Gel Thickness | Rats with dual antiplatelet therapy-induced injury | Teprenone | Significantly increased compared to model group | [7] |

| Gastric Mucosal Blood Flow | Rats with dual antiplatelet therapy-induced injury | Teprenone | Significantly increased compared to model group | [7] |

| Rats with chronic superficial gastritis | Teprenone | Significantly increased in gastric antrum (P < 0.05) | [13] | |

| Serum PGE2 Levels | Rats with dual antiplatelet therapy-induced injury | Teprenone | Significantly elevated compared to model and pantoprazole (B1678409) groups | [7][8] |

| Gastric Mucosal Hexosamine Content | Rats with cold-restraint stress-induced injury | Teprenone (200 mg/kg/day) | Suppressed stress-induced depression of hexosamine content | [19] |

| Rats with water immersion restraint stress | Teprenone (200 mg/kg) | Preserved gastric mucosal hexosamine levels | [14] | |

| Myeloperoxidase (MPO) Activity | Rats with dual antiplatelet therapy-induced injury | Teprenone | Significantly decreased in gastric mucosa compared to model group | [8] |

| Rats with acetic acid-induced chronic gastric ulcers | Teprenone (100 mg/kg x 2, daily) | Attenuated the increase in MPO activity in the ulcerated region | [20] | |

| Malondialdehyde (MDA) Levels | Rats with dual antiplatelet therapy-induced injury | Teprenone | Significantly decreased in gastric mucosa compared to model group | [8] |

| Superoxide (B77818) Dismutase (SOD) Activity | Rats with dual antiplatelet therapy-induced injury | Teprenone | Significantly increased in gastric mucosa compared to model group | [8] |

| Serum TNF-α, IL-1β, IL-6 Levels | Rats with dual antiplatelet therapy-induced injury | Teprenone | Significantly decreased compared to model group | [8] |

Table 2: Clinical Efficacy of Teprenone in Human Studies

| Outcome Measure | Patient Population | Treatment | Result | Reference |

| Gastric Ulcer Healing Rate | Patients with active gastric ulcer | Cimetidine + Teprenone (150 mg/day) vs. Cimetidine alone | 72.4% vs. 52.1% at 4 weeks (P < 0.05) | [1] |

| Quality of Ulcer Healing (S2 stage) | Patients with active gastric ulcer | Cimetidine + Teprenone (150 mg/day) vs. Cimetidine alone | 50.0% vs. 20.8% at 8 weeks (P < 0.05) | [1] |

| Incidence of Gastric Mucosal Injury | Patients on long-term low-dose aspirin | Aspirin + Teprenone (150 mg/day) vs. Aspirin alone | 15.4% vs. 43.5% (P < 0.05) | [21] |

| Lanza Scores | Patients on long-term NSAIDs | NSAID + Teprenone (150 mg/day) vs. NSAID alone | Significantly decreased in teprenone group, increased in control (P < 0.05) | [22] |

| Dyspeptic Symptom Scores | Patients on long-term NSAIDs | NSAID + Teprenone (150 mg/day) vs. NSAID alone | Significantly decreased in teprenone group, increased in control (P < 0.05) | [22] |

| Gastric Mucosal Hexosamine Levels | Patients with active gastric ulcer | Cimetidine + Teprenone (150 mg/day) | Significant increase from 14.27 to 17.79 µg/mg after treatment | [1] |

| Incidence of GI Ulcers | Patients on long-term NSAIDs | Teprenone vs. Control | 1.6% vs. 5.4% at 12 weeks/3 months | [2] |

Detailed Methodologies for Key Experiments

This section provides detailed protocols for key experiments cited in the investigation of teprenone's mechanism of action.

Measurement of Gastric Mucus Thickness

Principle: The thickness of the adherent gastric mucus layer is measured in vivo or ex vivo using a micropipette technique under microscopic observation.

Protocol (In Vivo Rat Model):

-

Animal Preparation: Anesthetize a rat (e.g., with Inactin) and maintain body temperature. Surgically expose the stomach and mount it luminal side up for intravital microscopy.

-

Visualization: To visualize the otherwise translucent mucus surface, instill graphite (B72142) particles diluted in saline onto the gel.

-

Measurement:

-

Use a siliconized glass micropipette held by a micromanipulator.

-

Position the tip of the micropipette on the surface of the mucus gel and advance it through the gel at a constant angle (e.g., 30-35°) to the mucosal surface.

-

The distance traveled by the micropipette from the mucus surface to the epithelial cell surface is measured using a digimatic indicator attached to the micromanipulator.

-

-

Calculation: The vertical mucus thickness (T) is calculated using the formula: T = l × sin(α), where 'l' is the distance measured by the indicator and 'α' is the angle of insertion of the micropipette.

-

Data Collection: Take multiple measurements at different locations and calculate the mean thickness.

Myeloperoxidase (MPO) Assay for Neutrophil Infiltration

Principle: MPO is an enzyme abundant in the azurophilic granules of neutrophils. Its activity in tissue homogenates serves as a biochemical marker for neutrophil infiltration.

Protocol (Rat Gastric Tissue):

-

Tissue Homogenization:

-

Excise a known weight of gastric mucosal tissue and wash with ice-cold phosphate-buffered saline (PBS).

-

Homogenize the tissue in a suitable buffer containing a detergent to lyse the neutrophils and release MPO (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide - HTAB).

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C and collect the supernatant.

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing a peroxidase substrate (e.g., o-dianisidine dihydrochloride) and hydrogen peroxide (H2O2) in a phosphate buffer.

-

Add a small volume of the tissue supernatant to the reaction mixture.

-

-

Spectrophotometric Measurement:

-

Measure the change in absorbance over time at a specific wavelength (e.g., 460 nm for o-dianisidine) using a spectrophotometer. The rate of change in absorbance is proportional to the MPO activity.

-

-

Quantification: MPO activity is typically expressed as units per gram of tissue, where one unit of MPO is defined as the amount of enzyme that degrades 1 µmol of H2O2 per minute at a specific temperature.

ELISA for Pro-inflammatory Cytokines (TNF-α, IL-1β)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive immunoassay used to quantify the concentration of specific proteins, such as cytokines, in biological fluids.

Protocol (Rat Serum):

-

Plate Coating: Coat the wells of a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-rat TNF-α). Incubate overnight at 4°C.

-

Blocking: Wash the plate to remove unbound antibody and then add a blocking buffer (e.g., bovine serum albumin in PBS) to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

-

Sample and Standard Incubation:

-

Wash the plate again.

-

Add serially diluted standards of known cytokine concentration and the serum samples to the wells.

-

Incubate for 2 hours at room temperature to allow the cytokine to bind to the capture antibody.

-

-

Detection Antibody Incubation:

-

Wash the plate.

-

Add a biotinylated detection antibody specific for a different epitope on the cytokine.

-

Incubate for 1-2 hours at room temperature.

-

-

Enzyme Conjugate Incubation:

-

Wash the plate.

-

Add an enzyme-conjugated streptavidin (e.g., streptavidin-horseradish peroxidase, HRP).

-

Incubate for 30-60 minutes at room temperature.

-

-

Substrate Addition and Signal Detection:

-

Wash the plate thoroughly.

-

Add a chromogenic substrate for the enzyme (e.g., TMB for HRP).

-

Incubate in the dark until a color develops.

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

-

Data Analysis: Measure the absorbance at a specific wavelength using a microplate reader. The concentration of the cytokine in the samples is determined by interpolating their absorbance values on a standard curve generated from the known concentrations of the standards.

Assays for Oxidative Stress Markers (SOD and MDA)

Principle: Superoxide dismutase (SOD) activity and malondialdehyde (MDA) levels are commonly measured to assess the balance between antioxidant defense and oxidative damage.

Protocol (Rat Gastric Tissue):

SOD Activity Assay (Xanthine Oxidase Method):

-

Tissue Preparation: Prepare a tissue homogenate as described for the MPO assay.

-

Reaction Mixture: Prepare a reaction mixture containing xanthine (B1682287), xanthine oxidase (to generate superoxide radicals), and a detection reagent that reacts with superoxide radicals to form a colored product (e.g., nitroblue tetrazolium - NBT).

-

Assay: Add the tissue supernatant to the reaction mixture. The SOD in the sample will compete with the detection reagent for superoxide radicals, thereby inhibiting the color development.

-

Measurement: Measure the absorbance at a specific wavelength. The degree of inhibition of color formation is proportional to the SOD activity.

-

Quantification: SOD activity is expressed as units per milligram of protein, where one unit is the amount of enzyme that inhibits the rate of the reaction by 50%.

MDA Assay (Thiobarbituric Acid Reactive Substances - TBARS Method):

-

Tissue Preparation: Prepare a tissue homogenate.

-

Reaction: Add thiobarbituric acid (TBA) reagent to the homogenate and heat at high temperature (e.g., 95°C) in an acidic medium. MDA, a product of lipid peroxidation, reacts with TBA to form a pink-colored adduct.

-

Measurement: After cooling, centrifuge the samples and measure the absorbance of the supernatant at a specific wavelength (around 532 nm).

-

Quantification: The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with a known concentration of MDA. Results are typically expressed as nmol of MDA per milligram of protein.

Conclusion

Teprenone's mechanism of action in gastric mucosal protection is multifaceted, involving the induction of cytoprotective heat shock proteins, enhancement of prostaglandin synthesis, increased mucus production, and suppression of inflammatory responses. This comprehensive approach, targeting multiple pathways of cellular defense and repair, underscores its efficacy as a valuable therapeutic agent for the management of gastric mucosal injury. The experimental protocols and quantitative data presented in this guide provide a robust framework for further research and development in the field of gastric cytoprotection.

References

- 1. [The effects of teprenone on the ulcer healing rate and the quality of healing in the treatment of active gastric ulcers] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Efficacy of Teprenone for Prevention of NSAID-Induced Gastrointestinal Injury: A Systematic Review and Meta-Analysis [frontiersin.org]

- 3. Evidence for a role of Hsp70 in the regulation of the heat shock response in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecularchaperones as HSF1-specific transcriptional repressors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dynamic control of Hsf1 during heat shock by a chaperone switch and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HSF1-Dependent Upregulation of Hsp70 by Sulfhydryl-Reactive Inducers of the KEAP1/NRF2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protective effect of teprenone on gastric mucosal injury induced by dual antiplatelet therapy in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protective effect of teprenone on gastric mucosal injury induced by dual antiplatelet therapy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of COX-2/mPGES-1/Prostaglandin E2 Cascade in Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prostaglandin E synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prostaglandin E synthases: Understanding their pathophysiological roles through mouse genetic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Teprenone in the treatment of chronic superficial gastritis, a multicentre study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protective and preventive effects of teprenone on gastric mucosal lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. KoreaMed [koreamed.org]

- 16. Differential Role of ERK and p38 on NF-κB Activation in Helicobacter pylori-Infected Gastric Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. H. pylori activates NF-kappaB through a signaling pathway involving IkappaB kinases, NF-kappaB-inducing kinase, TRAF2, and TRAF6 in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Teprenone, but not H2-receptor blocker or sucralfate, suppresses corpus Helicobacter pylori colonization and gastritis in humans: teprenone inhibition of H. pylori-induced interleukin-8 in MKN28 gastric epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of teprenone on acute gastric mucosal lesions induced by cold-restraint stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Teprenone promotes the healing of acetic acid-induced chronic gastric ulcers in rats by inhibiting neutrophil infiltration and lipid peroxidation in ulcerated gastric tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The Protective Effect of Teprenone on Aspirin-Related Gastric Mucosal Injuries - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Teprenone improves gastric mucosal injury and dyspeptic symptoms in long-term nonsteroidal anti-inflammatory drug users - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cytoprotective Effects of Geranylgeranylacetone on Gastric Epithelial Cells: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Geranylgeranylacetone (GGA), an acyclic isoprenoid, is a well-established anti-ulcer agent that exerts significant cytoprotective effects on gastric epithelial cells. Its primary mechanism of action involves the induction of heat shock proteins (HSPs), enhancement of the mucosal barrier through mucus production, and other cellular defense pathways independent of prostaglandin (B15479496) synthesis. This technical guide provides an in-depth overview of the core mechanisms, experimental validation, and key signaling pathways associated with the cytoprotective properties of GGA.

Core Mechanisms of Geranylgeranylacetone-Mediated Cytoprotection

The protective effects of GGA on gastric epithelial cells are multifaceted, primarily revolving around the following key mechanisms:

-

Induction of Heat Shock Proteins (HSPs): GGA is a potent inducer of HSPs, particularly Heat Shock Protein 70 (Hsp70). This induction is crucial for protecting cells from various stressors, including ethanol (B145695), NSAIDs, and oxidative stress. The upregulation of Hsp70 helps in maintaining protein homeostasis, preventing protein denaturation, and inhibiting apoptosis.

-

Stimulation of Mucus Synthesis and Secretion: GGA enhances the gastric mucosal barrier by stimulating the synthesis and secretion of mucins, the primary components of the protective mucus layer. Specifically, GGA upregulates the expression of MUC5AC and MUC6, which are key gel-forming mucins in the stomach.

-

Prostaglandin-Independent Cytoprotection: Unlike many other gastroprotective agents, the cytoprotective effects of GGA are not mediated by the synthesis of prostaglandins. This has been demonstrated in studies where the protective effects of GGA were not blocked by indomethacin, an inhibitor of prostaglandin synthesis.

Quantitative Data on Geranylgeranylacetone's Effects

The following tables summarize the quantitative data from various studies investigating the effects of GGA on gastric epithelial cells.

Table 1: Effect of Geranylgeranylacetone on Mucus Production and Properties

| Parameter | Treatment | Result | Reference |

| Adherent Mucus Gel | GGA (100 mg/kg, twice daily for 3 days) in rats | 62% increase | [1] |

| Covalently Bound Fatty Acids in Mucus | GGA (100 mg/kg, twice daily for 3 days) in rats | 67% higher content | [1] |

| Total Lipids in Mucus | GGA (100 mg/kg, twice daily for 3 days) in rats | 46% more total lipids | [1] |

| Phospholipids in Mucus | GGA (100 mg/kg, twice daily for 3 days) in rats | 143% enrichment | [1] |

| Mucus Viscosity | GGA (100 mg/kg, twice daily for 3 days) in rats | 2.3 times higher | [1] |

| H+ Diffusion Retardation by Mucus | GGA (100 mg/kg, twice daily for 3 days) in rats | 32% greater ability | [1] |

| Glycoprotein (B1211001) Synthesis (³H-glucosamine incorporation) | GGA in rat gastric cultured cells | Dose-dependent increase (p < 0.01) | [2][3] |

Table 2: Effect of Geranylgeranylacetone on Cell Viability and Protection Against Stressors

| Cell Type | Stressor | GGA Concentration | Outcome | Reference |

| Guinea Pig Gastric Mucosal Cells | Ethanol, Hydrogen Peroxide, Hydrochloric Acid | Not specified | Protected against necrotic cell death | [4][5] |

| Guinea Pig Gastric Mucosal Cells | Ethanol, Hydrogen Peroxide, Hydrochloric Acid | Not specified | Inhibited apoptotic DNA fragmentation | [6][7] |

| Cultured Guinea Pig Gastric Mucosal Cells | Ethanol | Not specified | Induced resistance against exfoliation and damage within 30 minutes | [8] |

| Rat Gastric Mucosa | Ethanol | 200 mg/kg | Significantly reduced necrotic lesions | [9] |

| Human Gastric Mucosa | Diclofenac (DIC) | 150 mg/day for 2 weeks | Attenuated the increase in 8-OHdG (DNA damage marker) induced by DIC | [10][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the cytoprotective effects of GGA on gastric epithelial cells.

Cell Culture and Treatment

-

Cell Lines: Primary cultures of guinea pig or rat gastric mucosal cells, or human gastric adenocarcinoma cell lines (e.g., AGS cells).

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

GGA Treatment: Geranylgeranylacetone is typically dissolved in a suitable solvent like DMSO to prepare a stock solution. The final concentration of GGA used in cell culture experiments can range from 1 µM to 100 µM, with incubation times varying from a few hours to 48 hours depending on the specific assay.

Assessment of Cytoprotection (Cell Viability Assays)

a) MTT Assay (Colorimetric)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Seed gastric epithelial cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of GGA for a specified period (e.g., 24 hours).

-

Induce cellular stress by adding a stressor such as ethanol (e.g., 10-20% for 30-60 minutes).

-

Remove the medium and add fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[4][12]

b) LDH Release Assay (Colorimetric)

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, which is an indicator of cytotoxicity.

-

Follow the same cell seeding, GGA pre-treatment, and stress induction steps as in the MTT assay.

-

After the stress period, carefully collect the cell culture supernatant.

-

Transfer the supernatant to a new 96-well plate.

-

Add the LDH reaction mixture (containing substrate and cofactor) according to the manufacturer's protocol.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm). The amount of color change is proportional to the amount of LDH released and thus to the extent of cell damage.[11][13]

Analysis of Heat Shock Protein Expression

a) Immunoblotting (Western Blot)

This technique is used to detect and quantify the expression of specific proteins, such as Hsp70.

-

Protein Extraction: After treatment with GGA, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Hsp70 (and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.

Analysis of Heat Shock Factor 1 (HSF1) Activation

a) Gel Mobility Shift Assay (EMSA)

This assay is used to detect the binding of proteins, such as the activated HSF1 trimer, to specific DNA sequences (Heat Shock Element - HSE).

-

Nuclear Extract Preparation: Treat gastric epithelial cells with GGA for a short period (e.g., 30-60 minutes) to induce HSF1 activation. Isolate the nuclear proteins using a nuclear extraction kit.

-

Probe Labeling: Synthesize a double-stranded DNA oligonucleotide containing the HSE consensus sequence and label it with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin (B1667282) or a fluorescent dye).

-

Binding Reaction: Incubate the labeled HSE probe with the nuclear extracts in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to prevent non-specific binding.

-

Electrophoresis: Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis (PAGE).

-

Detection: Detect the labeled DNA by autoradiography (for radioactive probes) or by appropriate imaging systems (for non-radioactive probes). A "shifted" band indicates the formation of the HSF1-HSE complex.[1][10][14]

Measurement of Mucus Synthesis

a) ³H-Glucosamine Incorporation Assay

This assay measures the rate of glycoprotein synthesis, a key component of mucus.

-

Culture rat gastric epithelial cells to near confluence.

-

Incubate the cells with various concentrations of GGA in the presence of ³H-glucosamine for a specified period (e.g., 24 hours).

-

After incubation, wash the cells thoroughly with PBS to remove unincorporated ³H-glucosamine.

-

Lyse the cells and precipitate the macromolecules (including glycoproteins) with an acid (e.g., trichloroacetic acid).

-

Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the rate of glycoprotein synthesis.[2][15]

Quantification of MUC5AC and MUC6 Expression

a) Enzyme-Linked Immunosorbent Assay (ELISA)

-

Coat the wells of a 96-well plate with a capture antibody specific for MUC5AC or MUC6.

-

Add cell lysates or culture supernatants from GGA-treated and control cells to the wells and incubate.

-

After washing, add a detection antibody specific for the mucin, which is typically conjugated to an enzyme like HRP.

-

Add a substrate for the enzyme and measure the resulting color change using a microplate reader. The intensity of the color is proportional to the amount of mucin present.

b) Quantitative Real-Time PCR (qPCR)

-

Isolate total RNA from GGA-treated and control cells.

-

Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

-

Perform qPCR using specific primers for MUC5AC, MUC6, and a reference gene (e.g., GAPDH).

-

The relative expression of the mucin genes can be calculated using the ΔΔCt method.[16]

Signaling Pathways and Logical Relationships

The cytoprotective effects of Geranylgeranylacetone are orchestrated through specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these key molecular interactions and experimental workflows.

Caption: GGA-induced Hsp70-mediated cytoprotective signaling pathway.

Caption: Proposed pathway for GGA-induced mucus production.

Caption: General experimental workflow for assessing GGA's cytoprotective effects.

Conclusion

Geranylgeranylacetone provides robust cytoprotection to gastric epithelial cells through well-defined mechanisms, primarily centered on the induction of Hsp70 and the enhancement of the mucus barrier. The experimental protocols and signaling pathways detailed in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of GGA in managing gastric mucosal injury. The prostaglandin-independent nature of its action makes it a particularly interesting candidate for further study and clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. Nitric oxide generators and cGMP stimulate mucus secretion by rat gastric mucosal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Documents download module [ec.europa.eu]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Nitric oxide inhibits gastric acid secretion by increasing intraparietal cell levels of cGMP in isolated human gastric glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of nitric oxide and mucus in ischemia/reperfusion-induced gastric mucosal injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative MUC5AC and MUC6 mucin estimations in gastric mucus by a least-squares minimization method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Adaptive cytoprotection induced by pretreatment with ethanol protects against gastric cell damage by NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]

- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 14. labs.pbrc.edu [labs.pbrc.edu]

- 15. Incorporation in vitro of [3H]glucosamine or [3H]glucose and [35S]SO42- into rat gastric mucosa. Presence of N-acetylhexosamine mono- and disulfates and galactose monosulfate in glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Regulation of MUC6 Methylation Correlates with Progression of Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Teprenone's Role in Heat Shock Protein 70 (HSP70) Induction: A Technical Guide

Issued: December 18, 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Teprenone, also known as Geranylgeranylacetone (GGA), is an acyclic isoprenoid compound clinically utilized as an anti-ulcer and gastric mucosal protective agent.[1][2] Its therapeutic efficacy is largely attributed to its potent ability to induce the expression of heat shock proteins (HSPs), particularly the 70-kilodalton heat shock protein (HSP70).[1][3] HSP70 is a highly conserved molecular chaperone that plays a critical role in cellular homeostasis, protein folding, and protection against various stressors.[4][5] This technical guide provides an in-depth examination of the molecular mechanisms by which teprenone induces HSP70, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the core signaling pathways involved.

Core Mechanism of HSP70 Induction by Teprenone

The primary mechanism by which teprenone induces HSP70 expression is through the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response.[6][7] In unstressed cells, HSF1 exists as an inert monomer in the cytoplasm, complexed with and negatively regulated by chaperones, including HSP70 and HSP90.[8][9]

Teprenone's activity is believed to disrupt this inhibitory complex. The proposed signaling cascade is as follows:

-

Disruption of HSF1 Inhibition : Teprenone is thought to interact with the HSP70-HSF1 complex, causing the release of HSF1.[7][10] This releases the negative regulation imposed by the chaperone machinery.

-

HSF1 Trimerization and Nuclear Translocation : Once freed, HSF1 monomers rapidly trimerize, a conformational change that exposes a nuclear localization signal.[11]

-

Binding to Heat Shock Elements (HSEs) : The active HSF1 trimer translocates into the nucleus and binds to specific DNA sequences known as heat shock elements (HSEs), which are located in the promoter regions of HSP genes.[9][11]

-

Transcriptional Activation : The binding of HSF1 to HSEs recruits the transcriptional machinery, initiating the transcription of target genes, most notably HSPA1A, which encodes the inducible form of HSP70 (also known as HSP72).[11]

-

HSP70 Accumulation : The subsequent translation of HSP70 mRNA leads to a significant increase in the intracellular concentration of HSP70 protein, enhancing the cell's cytoprotective capacity.[6]

Quantitative Data on Teprenone-Induced HSP70 Expression

The induction of HSP70 by teprenone has been quantified in numerous cell culture and animal models. The following tables summarize key findings.

Table 1: Summary of In Vitro Studies

| Cell Line/Organism | Teprenone Concentration | Treatment Duration | Key Quantitative Findings | Reference |

| Gastric Mucosal Cells | 1 µM | 30-60 min | Rapidly accumulated HSP70 concentrations. | [6] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 0-20 µM | Not Specified | Slightly increased cell viability following irradiation. | [6] |

| Caenorhabditis elegans | Not Specified | Not Specified | Induced HSR-dependent genes (including hsp-70) between 1.5-fold and 6-fold. | [7] |

| Rabbit Gastric Mucosal Cells | 1-100 µM | Not Specified | Failed to induce HSP-72 or prevent ethanol-induced damage in this specific model. | [12] |

Table 2: Summary of In Vivo Studies

| Animal Model | Teprenone Dosage | Administration & Duration | Tissue Analyzed | Key Quantitative Findings | Reference |

| Rats | 200 mg/kg | Oral (p.o.), single dose | Gastric Mucosa | Resulted in the accumulation of HSP70 mRNA. | [6] |

| Rats (Glaucoma Model) | 200 mg/kg | Daily | Retinal Ganglion Cells | Induced HSP72, reduced ganglion cell loss, and decreased TUNEL-positive cells. | [6] |

| Rats | Not Specified | Oral | Heart | Induced HSP72 expression and provided protection against ischemia/reperfusion injury. | [13] |

| Rats (Ulcer Model) | 100 mg/kg x 2 | Daily oral for 7 or 14 days | Gastric Mucosa | Promoted ulcer healing, decreased myeloperoxidase (MPO) activity. | [2] |

Experimental Protocols

Reproducible investigation of teprenone's effect on HSP70 induction relies on standardized molecular biology techniques. Below are detailed methodologies for the primary assays used.

Western Blotting for HSP70 Protein Quantification

This protocol allows for the detection and quantification of HSP70 protein levels in cell or tissue lysates.

-

Sample Preparation (Lysis):

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells or homogenized tissue in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Concentration Measurement:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE:

-

Normalize protein amounts for all samples (typically 20-40 µg per lane).

-

Mix lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load samples onto a 10% or 12% SDS-polyacrylamide gel.

-

Perform electrophoresis until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).

-

Incubate the membrane with a primary antibody specific for inducible HSP70 (HSP72) overnight at 4°C with gentle agitation. Use a loading control antibody (e.g., anti-β-actin or anti-GAPDH) on the same membrane.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using an imaging system or X-ray film.

-

Quantify band intensity using densitometry software and normalize HSP70 signals to the corresponding loading control.

-

Quantitative Real-Time PCR (qRT-PCR) for HSP70 mRNA Analysis

This protocol is used to measure the relative abundance of HSP70 mRNA transcripts.

-

RNA Extraction:

-

Harvest cells or tissue and extract total RNA using a TRIzol-based reagent or a commercial RNA purification kit, including a DNase I treatment step to remove genomic DNA contamination.

-

Assess RNA quality and quantity using a spectrophotometer.

-

-

cDNA Synthesis:

-

Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Quantitative PCR:

-

Prepare a reaction mix containing cDNA template, forward and reverse primers for the HSP70 gene (HSPA1A), a reference gene (e.g., GAPDH or ACTB), and a SYBR Green or TaqMan-based qPCR master mix.

-

Perform the qPCR reaction in a real-time thermal cycler using a standard three-step cycling protocol (denaturation, annealing, extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each sample.

-

Calculate the relative expression of HSP70 mRNA using the comparative Ct (ΔΔCt) method, normalizing the data to the reference gene and comparing treated samples to an untreated control.

-

Functional Consequences of Teprenone-Induced HSP70

The upregulation of HSP70 by teprenone confers significant cytoprotective advantages.

-

Chaperone Activity : As a molecular chaperone, HSP70 binds to and refolds misfolded or denatured proteins, preventing their aggregation and maintaining proteostasis, which is crucial for cell survival under stress.[4][5]

-

Anti-Apoptotic Effects : HSP70 can inhibit apoptosis by interfering with multiple points in the cell death cascade. It can block the activation of pro-caspase 9 and disrupt the formation of the apoptosome, a key complex in the intrinsic apoptotic pathway.[4]

-

Anti-Inflammatory Action : Increased levels of intracellular HSP70 have been shown to suppress inflammatory responses. This includes inhibiting the production of pro-inflammatory cytokines like TNF-α and downregulating inflammatory signaling pathways such as NF-κB.[3][5]

-

Mitochondrial Protection : Teprenone has been shown to enhance the induction of other HSPs, such as HSPB1 and HSPB8, in the mitochondria of failing heart models, suggesting a role in preserving mitochondrial integrity and function.[14]

These multifaceted functions explain the therapeutic benefits of teprenone in conditions characterized by cellular stress, such as NSAID-induced gastrointestinal injury and potentially in neurodegenerative diseases where protein misfolding is a central pathological feature.[1][7]

Conclusion and Future Directions

Teprenone is a well-established pharmacological inducer of HSP70. Its mechanism of action is centered on the activation of the HSF1 transcription factor, leading to the robust expression of HSP70 and enhancement of cellular defense systems. This activity provides a clear molecular basis for its clinical efficacy as a gastroprotective agent.

Future research should focus on exploring the therapeutic potential of teprenone in other diseases characterized by proteotoxicity and cellular stress, such as Alzheimer's, Parkinson's, and Huntington's diseases.[7][11] Further investigation into the specific interactions between teprenone and components of the HSF1-chaperone complex could lead to the development of more potent and specific HSP-inducing drugs. Additionally, clinical trials are warranted to validate the promising preclinical findings in these expanded disease indications.

References

- 1. Efficacy of Teprenone for Prevention of NSAID-Induced Gastrointestinal Injury: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Teprenone promotes the healing of acetic acid-induced chronic gastric ulcers in rats by inhibiting neutrophil infiltration and lipid peroxidation in ulcerated gastric tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Teprenone? [synapse.patsnap.com]

- 4. Frontiers | Involvement of heat shock proteins HSP70 in the mechanisms of endogenous neuroprotection: the prospect of using HSP70 modulators [frontiersin.org]

- 5. Heat Shock Protein 70 (HSP70) Induction: Chaperonotherapy for Neuroprotection after Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Geranylgeranylacetone Ameliorates Beta-Amyloid Toxicity and Extends Lifespan via the Heat Shock Response in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dynamic control of Hsf1 during heat shock by a chaperone switch and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecularchaperones as HSF1-specific transcriptional repressors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US9119808B1 - Treating neurodegenerative diseases with GGA or a derivative thereof - Google Patents [patents.google.com]

- 11. Quantitative Comparison of HSF1 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of heat shock and teprenone on ethanol-induced damage to cultured rabbit gastric mucosal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. tribioscience.com [tribioscience.com]

Navigating the Preclinical Journey of Teprenone: A Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pharmacokinetics

The pharmacokinetic profile of a drug delineates its journey through the body, encompassing absorption, distribution, metabolism, and excretion. While specific quantitative data for Teprenone in preclinical models is limited in publicly accessible literature, this section outlines the key parameters and findings from available human studies, which can serve as a valuable reference for preclinical study design and interpretation.

Data Presentation: Pharmacokinetic Parameters

Due to the limited availability of published preclinical pharmacokinetic data for Teprenone, the following table summarizes the reported human pharmacokinetic parameters after a single oral administration. Researchers should aim to generate similar comprehensive datasets in relevant preclinical species to enable robust interspecies scaling and prediction of human pharmacokinetics.

| Parameter | Value (Mean ± SD) | Species | Dose | Formulation | Reference |

| Cmax (ng/mL) | 246.9 ± 85.4 | Human | 50 mg | Capsule | [3] |

| Tmax (h) | 5.35 ± 1.39 | Human | 50 mg | Capsule | [3] |

| t1/2 (h) | 3.38 ± 1.20 | Human | 50 mg | Capsule | [3] |

| AUC (ng·h/mL) | Data not available | Human | 50 mg | Capsule | [3] |

| Bioavailability (%) | Data not available | - | - | - | - |

Caption: Table 1. Human Pharmacokinetic Parameters of Teprenone.

Metabolism

The biotransformation of Teprenone is a critical determinant of its therapeutic activity and clearance from the body. While specific metabolic pathways in preclinical species have not been extensively elucidated in the available literature, it is anticipated that Teprenone, being a lipid-soluble compound, undergoes hepatic metabolism primarily mediated by cytochrome P450 (CYP) enzymes.

Anticipated Metabolic Pathways

Based on the structure of Teprenone (a ketone with a long isoprenoid chain), potential metabolic transformations in preclinical models may include:

-

Oxidation: Hydroxylation of the aliphatic chain or at the alpha-carbon to the ketone.

-

Reduction: Reduction of the ketone group to a secondary alcohol.

-

Conjugation: Glucuronidation or sulfation of hydroxylated metabolites to facilitate excretion.

The following diagram illustrates a hypothetical metabolic pathway for Teprenone.

Caption: Figure 1. Hypothetical Metabolic Pathway of Teprenone.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and reproducible pharmacokinetic and metabolism data. This section provides a guide to the key methodologies that should be employed in preclinical studies of Teprenone.

Pharmacokinetic Studies in Rodents (Rats)

Objective: To determine the pharmacokinetic profile of Teprenone following oral and intravenous administration in rats.

Workflow:

Caption: Figure 2. Workflow for a typical rat pharmacokinetic study.

Methodology:

-

Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used. Animals should be housed in controlled conditions with a standard diet and water ad libitum. For oral studies, fasting overnight prior to dosing is recommended.

-

Dosing:

-

Oral (PO): Teprenone can be formulated as a suspension or emulsion. A typical oral dose used in rat pharmacodynamic studies is 200 mg/kg.[2]

-

Intravenous (IV): A solution of Teprenone suitable for injection should be prepared. The IV dose should be significantly lower than the oral dose to achieve measurable plasma concentrations.

-

-

Blood Sampling: Blood samples (approx. 0.2 mL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of Teprenone are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]

In Vitro Metabolism Studies

Objective: To identify the metabolic pathways of Teprenone and the enzymes involved in its biotransformation.

Workflow:

Caption: Figure 3. Workflow for a typical in vitro metabolism study.

Methodology:

-

Enzyme Source: Liver microsomes from preclinical species (rat, dog, monkey) and human are used to assess interspecies differences in metabolism.

-

Incubation: Teprenone is incubated with liver microsomes in the presence of a NADPH-regenerating system to support Phase I metabolism. Control incubations without NADPH are included to identify non-enzymatic degradation.

-

Sample Analysis: Following incubation, the reaction is stopped, and the mixture is analyzed by high-resolution LC-MS/MS to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

-

Reaction Phenotyping: To identify the specific CYP enzymes responsible for Teprenone metabolism, studies can be conducted using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors of different CYP isoforms.

Analytical Methodology: LC-MS/MS for Teprenone Quantification

A sensitive and specific analytical method is crucial for the accurate determination of Teprenone concentrations in biological matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard for bioanalysis.

Key Parameters of a Validated LC-MS/MS Method:

-

Chromatography: A C8 or C18 reversed-phase column is typically used for separation.[3]

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer is used for elution.[3]

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be employed.[3]

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Internal Standard (IS): A structurally similar compound, such as menatetrenone, should be used to correct for variability in sample processing and instrument response.[3]

-

Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, stability, and matrix effects.

Conclusion

This technical guide provides a framework for understanding and investigating the preclinical pharmacokinetics and metabolism of Teprenone. While a comprehensive public dataset on the ADME properties of Teprenone in common preclinical species is currently lacking, the methodologies and comparative human data presented here offer a solid foundation for researchers. The generation of robust preclinical pharmacokinetic and metabolism data for Teprenone will be instrumental in refining dosing strategies, predicting potential drug-drug interactions, and ultimately ensuring its safe and effective clinical use. Future research should focus on conducting definitive ADME studies in rats, dogs, and monkeys to fill the existing knowledge gaps and to build a more complete preclinical profile for this important gastroprotective agent.

References

- 1. Geranylgeranylacetone induces heat shock proteins in cultured guinea pig gastric mucosal cells and rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Pharmacokinetics and metabolism of mespirenone, a new aldosterone antagonist, in rat and cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

Teprenone's Anti-Inflammatory Properties in Gastrointestinal Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teprenone (Geranylgeranylacetone), a mucosal protective agent, has demonstrated significant anti-inflammatory properties within the gastrointestinal (GI) tract.[1][2] This technical guide provides an in-depth analysis of its mechanisms of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key signaling pathways. Teprenone's multifaceted approach to mitigating GI inflammation, including the induction of heat shock proteins (HSPs), modulation of inflammatory signaling cascades, and enhancement of mucosal defense, positions it as a compelling agent for further investigation and therapeutic development.[1][2]

Core Mechanisms of Anti-Inflammatory Action

Teprenone exerts its gastroprotective and anti-inflammatory effects through several key mechanisms:

-

Induction of Heat Shock Proteins (HSPs): A primary mechanism of teprenone is the induction of HSPs, particularly HSP70.[1][3] HSPs act as molecular chaperones, protecting cells from stress-induced damage, reducing protein denaturation, and interfering with apoptotic pathways.[2][4] Teprenone has been shown to activate Heat Shock Factor 1 (HSF1), a key regulator of HSP70 expression.[4]

-

Inhibition of Pro-Inflammatory Signaling Pathways: Teprenone has been shown to inhibit the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[5][6] This pathway is crucial in the inflammatory response to pathogens and tissue damage. By inhibiting this pathway, teprenone reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][6][7][8]

-

Enhancement of Mucosal Defense Mechanisms: Teprenone strengthens the gastric mucosal barrier by:

-

Increasing Mucus Production: It stimulates the synthesis and secretion of gastric mucus, forming a protective layer against irritants.[2][9][10] Studies have shown a significant increase in gastric mucosal hexosamine content, a component of mucus, following teprenone treatment.[10][11]

-

Improving Mucosal Blood Flow: Teprenone enhances blood flow to the gastric mucosa, which is essential for tissue healing and regeneration.[1][2][10][11]

-

-

Prostaglandin Synthesis: Teprenone promotes the endogenous synthesis of prostaglandins (B1171923) (PGs), particularly PGE2.[1][3][12][13] PGs play a critical role in maintaining mucosal integrity and reducing inflammation.[3][13]

-

Antioxidant Properties: The drug exhibits antioxidant effects by reducing oxidative stress markers like malondialdehyde (MDA) and increasing levels of antioxidants such as glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD).[2][7][8]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative effects of teprenone observed in various gastrointestinal research models.

Table 1: Effect of Teprenone on Inflammatory Cytokines and Mediators

| Model System | Inflammatory Mediator | Treatment Group | Control Group | Percentage Change | Reference |

| LPS-stimulated Caco-2 cells | IL-6, IL-1β, TNF-α | Teprenone (40 µg/mL) | LPS only | Inhibition of pro-inflammatory cytokine stimulation | [5][6] |

| TNBS-induced colitis in rats | Myeloperoxidase (MPO) | Teprenone | TNBS only | Decreased | [5][6] |

| TNBS-induced colitis in rats | Malondialdehyde (MDA) | Teprenone | TNBS only | Decreased | [5][6] |

| TNBS-induced colitis in rats | Glutathione (GSH) | Teprenone | TNBS only | Increased | [5][6] |

| Dual antiplatelet therapy in rats | TNF-α, IL-1β, IL-6 | Teprenone | Model group | Decreased | [7][8][14] |

| H. pylori-infected patients | Neutrophil infiltration | Teprenone (150 mg/day) | Before treatment | Significant decrease (p=0.009) | [15] |

| Steroid-induced gastric damage in rats | Prostaglandin E2 (PGE2) | Teprenone (200 mg/kg) | Model control | Increased (p<0.05) | [12] |

Table 2: Effect of Teprenone on Gastric Mucosal Defense Parameters

| Model System | Parameter | Treatment Group | Control Group | Result | Reference |

| Portal hypertensive rats | Gastric mucosal blood flow | Teprenone | Placebo | Significantly higher (p<0.05) | [10] |

| Portal hypertensive rats | Gastric mucosal hexosamine | Teprenone | Placebo | Significantly increased | [10] |

| Chronic superficial gastritis patients | Gastric mucosal blood flow (antrum) | Teprenone | Merzulene-S | Increased (p<0.05) | [11] |

| NSAID-treated patients | Mucus thickness | Teprenone | Control | Increased (66.7% vs 13.3%, p=0.000) | [16] |

Table 3: Clinical Efficacy of Teprenone in Preventing NSAID-Induced Gastrointestinal Injury

| Study Population | Endpoint | Teprenone Group | Control Group | Relative Risk (95% CI) / p-value | Reference |

| Patients on long-term NSAIDs | Incidence of GI ulcers (12 weeks) | 1.6% | 5.4% | RR 0.37 (0.17, 0.18), p=0.01 | [3] |

| Patients on long-term low-dose aspirin | Incidence of gastric mucosal injuries (12 months) | Significantly lower | Aspirin only | p=0.049 | [9] |

| Patients on long-term NSAIDs | Change in Lanza scores (12 weeks) | Decreased | Increased | p<0.05 | [17] |

| Patients on long-term NSAIDs | Change in dyspeptic symptom scores (12 weeks) | Decreased | Increased | p<0.05 | [17] |

Experimental Protocols

In Vitro Model: LPS-Induced Inflammation in Caco-2 Cells

This protocol is based on studies investigating the effect of teprenone on the TLR4/NF-κB pathway.[5][6]

-

Cell Culture: Human intestinal epithelial cells (Caco-2) are cultured in appropriate media until they reach confluence.

-

Induction of Inflammation: Inflammation is induced by treating the cells with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

-

Teprenone Treatment: Cells are co-treated with teprenone at various concentrations (e.g., 40 µg/mL) along with LPS.

-

Analysis of Inflammatory Markers: After a specified incubation period, cell lysates and supernatants are collected.

-

Cytokine Measurement: Levels of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) in the supernatant are quantified using ELISA kits.

-

Western Blot Analysis: Cell lysates are used to determine the expression levels of key proteins in the TLR4/NF-κB pathway, such as TLR4, MyD88, and phosphorylated NF-κB.

-

In Vivo Model: TNBS-Induced Colitis in Rats

This protocol is a standard model for inflammatory bowel disease and has been used to evaluate the efficacy of teprenone.[5][6]

-

Animal Model: Male Sprague-Dawley rats are used.

-

Induction of Colitis: Colitis is induced by a single intrarectal administration of 2,4,6-trinitrobenzene sulfonic acid (TNBS) dissolved in ethanol.

-

Teprenone Administration: Teprenone is administered orally to the treatment group, typically daily, for a specified period following colitis induction.

-

Assessment of Colitis:

-

Macroscopic Scoring: At the end of the study, the colon is excised, and the severity of inflammation is scored based on macroscopic features (e.g., ulceration, wall thickness).

-

Histological Analysis: Colon tissue samples are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic evaluation of inflammation and tissue damage.

-

Biochemical Assays: Colon tissue homogenates are used to measure:

-

Myeloperoxidase (MPO) activity as an index of neutrophil infiltration.

-

Malondialdehyde (MDA) levels as a marker of lipid peroxidation.

-

Glutathione (GSH) levels as a measure of antioxidant capacity.

-

Expression of proteins in the TLR4/NF-κB pathway via Western blot or immunohistochemistry.

-

-

Signaling Pathway Visualization

Teprenone's Inhibition of the TLR4/NF-κB Signaling Pathway

The following diagram illustrates the proposed mechanism by which teprenone inhibits the TLR4/NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines.

Multifaceted Gastroprotective Mechanisms of Teprenone

This diagram provides a high-level overview of the interconnected mechanisms through which teprenone exerts its anti-inflammatory and protective effects in the gastrointestinal tract.

Conclusion

Teprenone demonstrates robust anti-inflammatory properties in the gastrointestinal tract through a multi-target approach. Its ability to induce cytoprotective heat shock proteins, enhance mucosal defense mechanisms, and suppress pro-inflammatory signaling pathways underscores its therapeutic potential. The quantitative data from both preclinical and clinical studies provide strong evidence for its efficacy in mitigating gastrointestinal inflammation and injury, particularly in the context of NSAID-induced damage. Further research into its specific molecular interactions and its application in a broader range of inflammatory GI conditions is warranted. This guide provides a foundational understanding for scientists and researchers aiming to explore the full therapeutic utility of teprenone.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. What is the mechanism of Teprenone? [synapse.patsnap.com]

- 3. Efficacy of Teprenone for Prevention of NSAID-Induced Gastrointestinal Injury: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of heat shock proteins in gastric mucosal protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. e-century.us [e-century.us]

- 8. Protective effect of teprenone on gastric mucosal injury induced by dual antiplatelet therapy in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Protective Effect of Teprenone on Aspirin-Related Gastric Mucosal Injuries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of teprenone on portal hypertensive gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Teprenone in the treatment of chronic superficial gastritis, a multicentre study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Protection of gastric mucosa against steroids-induced damage by teprenone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Efficacy of Teprenone for Prevention of NSAID-Induced Gastrointestinal Injury: A Systematic Review and Meta-Analysis [frontiersin.org]

- 14. Protective effect of teprenone on gastric mucosal injury induced by dual antiplatelet therapy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Teprenone, but not H2-receptor blocker or sucralfate, suppresses corpus Helicobacter pylori colonization and gastritis in humans: teprenone inhibition of H. pylori-induced interleukin-8 in MKN28 gastric epithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Side effects of non-steroidal anti-inflammatory drugs on gastric mucosa and preventive effects of teprenone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Teprenone improves gastric mucosal injury and dyspeptic symptoms in long-term nonsteroidal anti-inflammatory drug users - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidant Efficacy of Teprenone in Cellular Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teprenone (Geranylgeranylacetone), a drug utilized for its gastroprotective properties, has demonstrated significant antioxidant activity in various cellular stress models. This technical guide provides an in-depth analysis of Teprenone's antioxidant mechanisms, supported by quantitative data from preclinical studies. It details the experimental protocols for assessing its efficacy and visualizes the key signaling pathways and workflows involved. The data presented herein supports the role of Teprenone as a potent modulator of cellular redox status, primarily through the activation of the Nrf2 signaling pathway and the enhancement of endogenous antioxidant defenses.

Introduction

Cellular oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a key pathogenic factor in a multitude of diseases. Teprenone, an acyclic isoprenoid, has emerged as a compound with significant cytoprotective effects, extending beyond its established role in gastric mucosa protection. Its antioxidant properties are a cornerstone of this protective action, involving the neutralization of free radicals and the upregulation of cellular antioxidant systems.[1] This guide synthesizes the current understanding of Teprenone's antioxidant activity, providing a technical resource for researchers in the field.

Mechanism of Antioxidant Action

Teprenone's antioxidant effects are multifaceted, involving both direct and indirect mechanisms. It has been shown to neutralize free radicals, thereby protecting cellular components from oxidative damage.[1] However, a more significant aspect of its antioxidant capacity lies in its ability to activate endogenous defense pathways.

A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Under conditions of oxidative stress, Teprenone promotes the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE). This binding event initiates the transcription of a suite of cytoprotective genes, including those encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1) and thioredoxin (TRX).[2] The activation of the Nrf2 pathway is often mediated by the upstream PI3K/Akt signaling cascade.[2]

Furthermore, Teprenone has been observed to directly impact the levels and activities of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx), and to replenish levels of the crucial intracellular antioxidant, glutathione (GSH).[3][4]

Quantitative Data on Antioxidant Activity

The antioxidant effects of Teprenone have been quantified in several preclinical models. The following tables summarize key findings from a study investigating the protective effect of Teprenone on gastric mucosal injury induced by dual antiplatelet therapy in rats.[4]

Table 1: Effect of Teprenone on Markers of Oxidative Stress in Rat Gastric Mucosa [4]

| Parameter | Model Group (Dual Antiplatelet Therapy) | Teprenone Group | Normal Group |

| Malondialdehyde (MDA) | Elevated | Reduced | Normal |

| Glutathione (GSH) | Reduced | Elevated | Normal |

| Superoxide Dismutase (SOD) | Reduced | Elevated | Normal |

This table presents a qualitative summary of the study's findings, where "Elevated" and "Reduced" are in comparison to the "Normal Group". The study reported these changes as statistically significant (P<0.05).[4]

Table 2: Effect of Teprenone on Inflammatory Cytokines in Rat Serum [4]

| Cytokine | Model Group (Dual Antiplatelet Therapy) | Teprenone Group | Normal Group |

| TNF-α | Elevated | Reduced | Normal |

| IL-1β | Elevated | Reduced | Normal |

| IL-6 | Elevated | Reduced | Normal |

This table provides a qualitative summary of the study's findings on inflammatory markers, which are closely linked to oxidative stress. The changes were reported as statistically significant (P<0.05).[4]

Signaling and Experimental Workflow Visualizations

To elucidate the complex processes involved in Teprenone's antioxidant activity, the following diagrams are provided.

Detailed Experimental Protocols

The following protocols are representative methodologies for the key experiments cited in the assessment of Teprenone's antioxidant activity.

In Vivo Model of Gastric Mucosal Injury

This protocol describes the induction of gastric mucosal injury in rats using dual antiplatelet therapy, a model in which Teprenone has shown protective effects.[4]

-

Animal Model: Healthy, pathogen-free Sprague-Dawley rats (8 weeks old) are used.

-

Groups: Animals are divided into a Normal group, a Model group (aspirin and clopidogrel), a Teprenone group (aspirin, clopidogrel (B1663587), and Teprenone), and a vehicle control group.

-

Induction of Injury: The Model and Teprenone groups receive a combination of aspirin (B1665792) and clopidogrel orally for a specified period to induce gastric mucosal injury.

-

Treatment: The Teprenone group concurrently receives oral administration of Teprenone.

-